Acetonitrile, [(4-nitrophenyl)thio]-
Overview
Description
Acetonitrile, [(4-nitrophenyl)thio]- is an organic compound with the molecular formula C8H6N2O2S It contains a nitrile group (−C≡N) attached to an acetonitrile moiety, and a 4-nitrophenylthio group
Scientific Research Applications
Acetonitrile, [(4-nitrophenyl)thio]- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2-(4-nitrophenyl)sulfanylacetonitrile is related to the catalytic reduction of 4-nitrophenol . This compound is often used in the synthesis of various nanostructured materials, which are then used as catalysts for the reduction of nitrophenol .
Mode of Action
The compound interacts with its targets through a process known as catalytic reduction. This involves the use of reducing agents and the compound itself to facilitate the reduction of 4-nitrophenol . The exact nature of this interaction and the resulting changes are complex and depend on various factors, including the specific nanostructured materials used and the presence of reducing agents .
Biochemical Pathways
The biochemical pathway affected by 2-(4-nitrophenyl)sulfanylacetonitrile is the 1,2,4-benzenetriol pathway . This pathway is involved in the degradation of 2-chloro-4-nitrophenol, a common chlorinated nitrophenol pollutant . The compound’s action on this pathway is believed to be related to the upregulation of the hnp gene cluster, which is involved in the catabolism of 2-chloro-4-nitrophenol .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in ethanol and ether , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the reduction of 4-nitrophenol . This reduction is a key step in the degradation of 4-nitrophenol, a process that is important for the detoxification of this pollutant . The compound’s action also leads to the upregulation of the hnp gene cluster, which is involved in the catabolism of 2-chloro-4-nitrophenol .
Action Environment
The action of 2-(4-nitrophenyl)sulfanylacetonitrile is influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its efficacy and stability . Additionally, the presence of reducing agents and specific nanostructured materials can influence the compound’s ability to facilitate the reduction of 4-nitrophenol .
Safety and Hazards
Future Directions
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .
Biochemical Analysis
Biochemical Properties
Acetonitrile, [(4-nitrophenyl)thio]- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Acetonitrile, [(4-nitrophenyl)thio]- and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, Acetonitrile, [(4-nitrophenyl)thio]- can interact with proteins through its nitro and thioether groups, potentially affecting protein function and stability.
Cellular Effects
Acetonitrile, [(4-nitrophenyl)thio]- has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, Acetonitrile, [(4-nitrophenyl)thio]- can inhibit the activity of protein kinases, leading to alterations in cell signaling cascades . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. The effects of Acetonitrile, [(4-nitrophenyl)thio]- on cellular metabolism are also noteworthy, as it can influence metabolic flux and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Acetonitrile, [(4-nitrophenyl)thio]- involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its nitrile and thioether groups, leading to enzyme inhibition or activation . For instance, Acetonitrile, [(4-nitrophenyl)thio]- can inhibit the activity of cytochrome P450 by forming a covalent bond with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetonitrile, [(4-nitrophenyl)thio]- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that Acetonitrile, [(4-nitrophenyl)thio]- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Acetonitrile, [(4-nitrophenyl)thio]- in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Acetonitrile, [(4-nitrophenyl)thio]- can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
Acetonitrile, [(4-nitrophenyl)thio]- is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized to form reactive intermediates that participate in further biochemical reactions. The interaction of Acetonitrile, [(4-nitrophenyl)thio]- with metabolic enzymes can influence metabolic flux and the levels of key metabolites, potentially affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Acetonitrile, [(4-nitrophenyl)thio]- is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of Acetonitrile, [(4-nitrophenyl)thio]- within tissues can influence its overall biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Acetonitrile, [(4-nitrophenyl)thio]- is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct Acetonitrile, [(4-nitrophenyl)thio]- to specific subcellular compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-nitrophenyl)thio]- typically involves the reaction of 4-nitrothiophenol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for Acetonitrile, [(4-nitrophenyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-nitrophenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: The major product is typically the corresponding nitro or amino derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
4-Nitrothiophenol: Contains a nitro group and a thiol group, similar to the 4-nitrophenylthio moiety in Acetonitrile, [(4-nitrophenyl)thio]-.
Thiazoles: Compounds containing a thiazole ring, which can exhibit similar chemical properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGHNPPHNKAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517261 | |
Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-26-9 | |
Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.